![molecular formula C27H28N2 B14420292 4,4'-[(Naphthalen-2-yl)methylene]bis(N,N-dimethylaniline) CAS No. 84219-15-8](/img/structure/B14420292.png)
4,4'-[(Naphthalen-2-yl)methylene]bis(N,N-dimethylaniline)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-[(Naphthalen-2-yl)methylene]bis(N,N-dimethylaniline) is an organic compound that serves as an intermediate in the manufacture of dyes and other chemical products. It is known for its role in various chemical reactions and its applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[(Naphthalen-2-yl)methylene]bis(N,N-dimethylaniline) typically involves the reaction of naphthalene derivatives with N,N-dimethylaniline under specific conditions. One common method includes the use of a catalyst to facilitate the reaction, ensuring high yield and purity. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through crystallization or sublimation .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems ensures consistent quality and efficiency. The reaction conditions are optimized to minimize waste and reduce production costs .
Análisis De Reacciones Químicas
Types of Reactions
4,4’-[(Naphthalen-2-yl)methylene]bis(N,N-dimethylaniline) undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into different amines.
Substitution: It can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The conditions vary depending on the desired product, but typically involve controlled temperatures and pressures .
Major Products
The major products formed from these reactions include various dyes, intermediates for pharmaceuticals, and other organic compounds used in different industries .
Aplicaciones Científicas De Investigación
4,4’-[(Naphthalen-2-yl)methylene]bis(N,N-dimethylaniline) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of complex organic molecules.
Biology: Researchers use it to study enzyme interactions and other biological processes.
Medicine: It serves as an intermediate in the production of certain pharmaceuticals.
Industry: The compound is used in the manufacture of dyes, pigments, and other chemical products.
Mecanismo De Acción
The mechanism by which 4,4’-[(Naphthalen-2-yl)methylene]bis(N,N-dimethylaniline) exerts its effects involves interactions with various molecular targets. It can act as an electron donor or acceptor, facilitating redox reactions. The pathways involved include the activation of specific enzymes and the formation of reactive intermediates that participate in further chemical transformations .
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to 4,4’-[(Naphthalen-2-yl)methylene]bis(N,N-dimethylaniline) include:
- 4,4’-Methylenebis(N,N-dimethylaniline)
- N,N,N’,N’-Tetramethyl-4,4’-diaminodiphenylmethane
- Michler’s base
Uniqueness
What sets 4,4’-[(Naphthalen-2-yl)methylene]bis(N,N-dimethylaniline) apart is its unique structure, which allows it to participate in a broader range of chemical reactions compared to its analogs. Its applications in dye manufacture and scientific research further highlight its versatility and importance .
Propiedades
Número CAS |
84219-15-8 |
|---|---|
Fórmula molecular |
C27H28N2 |
Peso molecular |
380.5 g/mol |
Nombre IUPAC |
4-[[4-(dimethylamino)phenyl]-naphthalen-2-ylmethyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C27H28N2/c1-28(2)25-15-11-21(12-16-25)27(22-13-17-26(18-14-22)29(3)4)24-10-9-20-7-5-6-8-23(20)19-24/h5-19,27H,1-4H3 |
Clave InChI |
SLYJFDHKBRJRLX-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC=C(C=C1)C(C2=CC=C(C=C2)N(C)C)C3=CC4=CC=CC=C4C=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


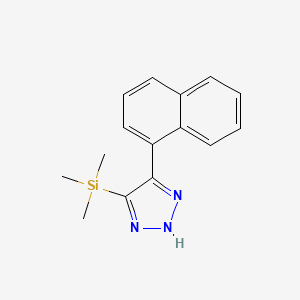
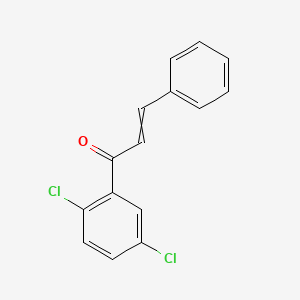
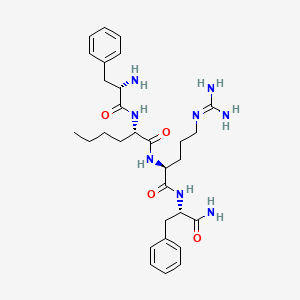
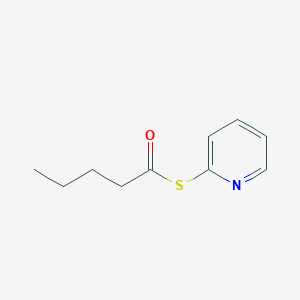
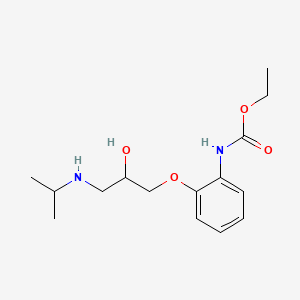
![6-{4-[(1H-Imidazol-1-yl)methyl]phenyl}-4,5-dihydropyridazin-3(2H)-one](/img/structure/B14420244.png)
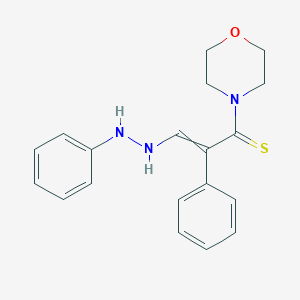
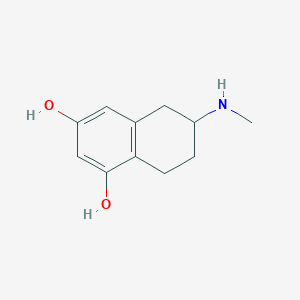
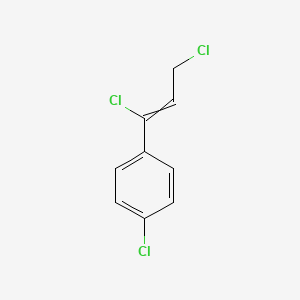
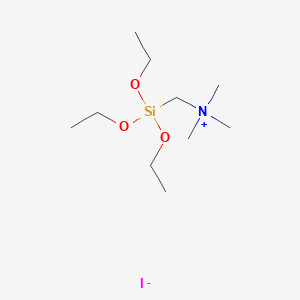
![2,4-Dioxo-1,2,3,4-tetrahydrobenzo[g]pteridine-8-carbonitrile](/img/structure/B14420263.png)
![Methyl (1R,3R)-1,2,3,4-tetrahydro[1,1'-biphenyl]-3-carboxylate](/img/structure/B14420270.png)
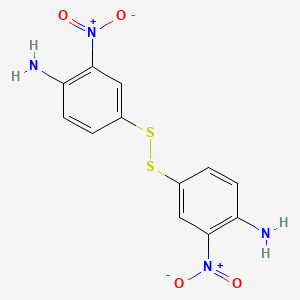
![4-[(4-Cyanophenoxy)carbonyl]phenyl 4-butylbenzoate](/img/structure/B14420301.png)
